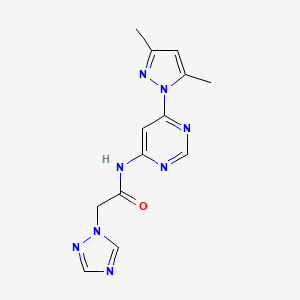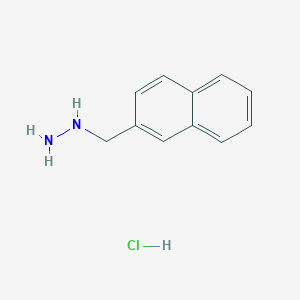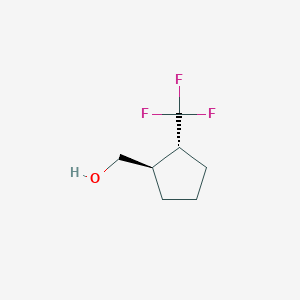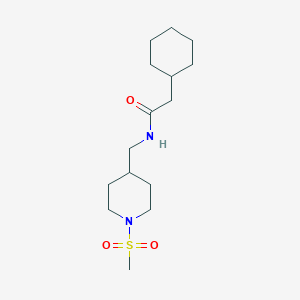![molecular formula C8H13N3O3S B2688011 tert-butyl N-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]carbamate CAS No. 889940-58-3](/img/structure/B2688011.png)
tert-butyl N-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-butyl N-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]carbamate” is a chemical compound with the molecular formula C9H15N3O3S . It has a molecular weight of 245.3 . The compound is also known by its CAS Number: 843619-52-3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15N3O3S/c1-9(2,3)15-7(13)10-5-4-6-11-12-8(16)14-6/h4-5H2,1-3H3,(H,10,13)(H,12,16) . This code provides a specific description of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Crystal Structure and Bond Analysis
The compound tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5carbamate, a derivative related to sulfonamides, showcases the strong interaction between the sulfonyl group and the thiadiazole ring. This interaction is evident through bond lengths and angles, highlighting the compound's structural integrity and potential for further applications in crystallography and materials science (Pedregosa et al., 1996).
Hydrogen Bonding and Molecular Architecture
Investigations into carbamate derivatives have revealed intricate hydrogen bonding patterns that assemble molecules into a three-dimensional architecture. This demonstrates the compound's utility in studying molecular interactions and designing new materials with specific structural properties (Das et al., 2016).
Antimicrobial Applications
The synthesis and antimicrobial activity of certain 1,3,4-oxadiazoles and 1,2,4-triazoles derivatives from tert-butyl carbazate have been explored, indicating potential for these compounds in creating new antimicrobial agents. Such studies lay the groundwork for developing novel treatments for bacterial infections (Ghoneim & Mohamed, 2013).
Organic Light-Emitting Diodes (OLEDs)
Research into oxadiazole substituted carbazole derivatives has highlighted their application in OLED technology. These compounds, used as host materials for red triplet emitters, have shown promising results in improving the efficiency and performance of OLED devices, marking significant advancements in display technology (Guan et al., 2006).
Organic Synthesis Building Blocks
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as N-(Boc)-protected nitrones, serving as valuable building blocks in organic synthesis. These compounds allow for the creation of N-(Boc)hydroxylamines, showcasing their versatility in synthesizing a wide range of organic molecules (Guinchard et al., 2005).
Chemiluminescence and Sensory Materials
Benzothizole modified tert-butyl carbazole derivatives have been studied for their strong blue emissive properties when formed into nanofibers. These materials have potential applications in detecting volatile acid vapors, offering a new approach to chemical sensing and environmental monitoring (Sun et al., 2015).
Propiedades
IUPAC Name |
tert-butyl N-[(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3S/c1-8(2,3)14-6(12)9-4-5-10-11-7(15)13-5/h4H2,1-3H3,(H,9,12)(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCJIHFSZPQGDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NNC(=S)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(1H-indol-3-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2687935.png)




![N-[(7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide](/img/structure/B2687944.png)
![7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine](/img/structure/B2687946.png)
![7-[3-(3-Nitropyridin-2-yl)sulfanyl-1,2,4-triazol-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine](/img/structure/B2687947.png)

![3-[(5-Bromopyrimidin-2-yl)amino]-1-thiophen-3-ylpropan-1-ol](/img/structure/B2687949.png)

![3-[5-(4-methylphenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2687951.png)